molecular formula C16F4N4OS B14181641 1,4,6,9-Tetrafluorophenoxathiine-2,3,7,8-tetracarbonitrile CAS No. 839710-08-6

1,4,6,9-Tetrafluorophenoxathiine-2,3,7,8-tetracarbonitrile

Cat. No.: B14181641
CAS No.: 839710-08-6
M. Wt: 372.3 g/mol
InChI Key: YSWLIIKOLXQGEY-UHFFFAOYSA-N
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Description

1,4,6,9-Tetrafluorophenoxathiine-2,3,7,8-tetracarbonitrile is a chemical compound known for its unique structural properties and potential applications in various fields. It belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. The presence of fluorine atoms and nitrile groups in its structure contributes to its distinct chemical behavior and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,6,9-Tetrafluorophenoxathiine-2,3,7,8-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of phenoxathiine derivatives with fluorinating agents and nitrile sources under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,4,6,9-Tetrafluorophenoxathiine-2,3,7,8-tetracarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives .

Scientific Research Applications

1,4,6,9-Tetrafluorophenoxathiine-2,3,7,8-tetracarbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4,6,9-Tetrafluorophenoxathiine-2,3,7,8-tetracarbonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and nitrile groups allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,6,9-Tetrafluorophenoxathiine-2,3,7,8-tetracarbonitrile stands out due to its unique combination of fluorine atoms and nitrile groups, which impart distinct chemical properties and reactivity. Its structure allows for versatile applications in different fields, making it a valuable compound for scientific research and industrial use .

Properties

CAS No.

839710-08-6

Molecular Formula

C16F4N4OS

Molecular Weight

372.3 g/mol

IUPAC Name

1,4,6,9-tetrafluorophenoxathiine-2,3,7,8-tetracarbonitrile

InChI

InChI=1S/C16F4N4OS/c17-9-5(1-21)7(3-23)11(19)15-13(9)25-14-10(18)6(2-22)8(4-24)12(20)16(14)26-15

InChI Key

YSWLIIKOLXQGEY-UHFFFAOYSA-N

Canonical SMILES

C(#N)C1=C(C(=C2C(=C1F)OC3=C(C(=C(C(=C3S2)F)C#N)C#N)F)F)C#N

Origin of Product

United States

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